Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester
Overview
Description
Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system substituted with an amino group and a chlorine atom, linked to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester typically involves the reaction of 2-amino-6-chloropurine with methyl 4-formylbenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated products.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce hydroxyl or alkoxy-substituted purine derivatives.
Scientific Research Applications
Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester involves its interaction with specific molecular targets. The purine ring system allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: A precursor in the synthesis of the compound.
Methyl 4-formylbenzoate: Another precursor used in the synthesis.
Acyclovir: A related purine derivative with antiviral properties.
Uniqueness
Benzoic acid, 4-[(2-amino-6-chloro-9H-purin-9-yl)methyl]-, methyl ester is unique due to its specific substitution pattern and the presence of both a purine ring and a benzoate ester. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
101134-10-5 |
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Molecular Formula |
C14H12ClN5O2 |
Molecular Weight |
317.73 g/mol |
IUPAC Name |
methyl 4-[(2-amino-6-chloropurin-9-yl)methyl]benzoate |
InChI |
InChI=1S/C14H12ClN5O2/c1-22-13(21)9-4-2-8(3-5-9)6-20-7-17-10-11(15)18-14(16)19-12(10)20/h2-5,7H,6H2,1H3,(H2,16,18,19) |
InChI Key |
SPWAKHGMNTWMIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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